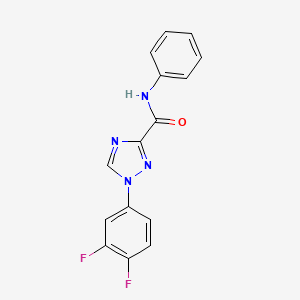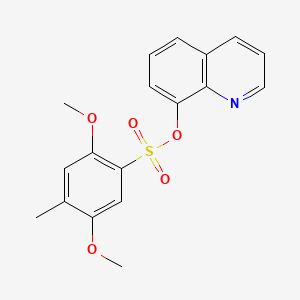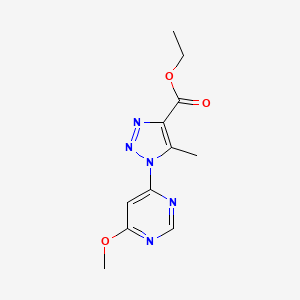![molecular formula C13H7FN2O3S B15283148 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283148.png)
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, with a 4-fluorobenzoyl and a hydroxyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-step process involving the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds. This one-pot three-component diastereoselective domino reaction is carried out in ethanol (EtOH) and yields the desired product in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential antifungal, antitumor, antibacterial, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as DHFR and GSK-3, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidine carboxylates: Known for their antibacterial and antidiabetic properties.
Pyrimidobenzothiazole derivatives: Exhibited as a new class of H1-antihistaminic agents.
Ritanserin: A thiazolo[3,2-a]pyrimidine derivative that acts as an antagonist of 5HT2 serotonin receptors.
Uniqueness
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a 4-fluorobenzoyl and a hydroxyl group
Propriétés
Formule moléculaire |
C13H7FN2O3S |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
(2Z)-2-[(4-fluorophenyl)-hydroxymethylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,5-dione |
InChI |
InChI=1S/C13H7FN2O3S/c14-8-3-1-7(2-4-8)10(18)11-12(19)16-9(17)5-6-15-13(16)20-11/h1-6,18H/b11-10- |
Clé InChI |
AQNNMROHZMUWJS-KHPPLWFESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C/2\C(=O)N3C(=O)C=CN=C3S2)/O)F |
SMILES canonique |
C1=CC(=CC=C1C(=C2C(=O)N3C(=O)C=CN=C3S2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283065.png)
![6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283072.png)
![Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283078.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)
![4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)

![4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine](/img/structure/B15283105.png)
![3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283112.png)
![1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)


![8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283139.png)
![N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
